molecular formula C9H13N3O2 B2487373 N,N-diethyl-5-nitropyridin-2-amine CAS No. 20168-70-1

N,N-diethyl-5-nitropyridin-2-amine

Cat. No.: B2487373
CAS No.: 20168-70-1
M. Wt: 195.222
InChI Key: IEVOYBLZTDQXSO-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-nitropyridin-2-amine (CAS 20168-70-1) is a chemical compound with the molecular formula C9H13N3O2 and an average mass of 195.22 g/mol . This nitropyridine derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound is characterized by its nitro and diethylamino functional groups on the pyridine ring, which contribute to its properties and reactivity. Researchers utilize this compound in the synthesis of more complex molecules, including the development of hydrazone derivatives for potential application in chemical biology and materials science . It is offered with quality documentation, including an MFCD00963891 MDL number . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care; safety data indicates it may be harmful if swallowed and causes skin and eye irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

N,N-diethyl-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-11(4-2)9-6-5-8(7-10-9)12(13)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOYBLZTDQXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-nitropyridin-2-amine typically involves the nitration of 2-amino-5-diethylaminopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Directing Effects and Reactivity Patterns

The pyridine ring features two key substituents:

  • Nitro group (5-position) : Strongly deactivating (meta-directing).

  • Diethylamino group (2-position) : Strongly activating (ortho/para-directing).

This creates competitive directing effects. Experimental studies on nitropyridines suggest the nitro group often dominates in electrophilic substitutions due to its strong electron-withdrawing nature . Available positions for further substitution include:

  • Position 4 : Meta to the nitro group and para to the diethylamino group.

  • Position 6 : Ortho to the nitro group and para to the diethylamino group.

Sulfonation

Reaction with fuming sulfuric acid typically occurs at position 4 (meta to nitro, para to diethylamino):

C9H13N3O2+H2SO4C9H12N3O5S+H2O\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_9\text{H}_{12}\text{N}_3\text{O}_5\text{S} + \text{H}_2\text{O}

This aligns with observations in 3-nitropyridine sulfonation .

Halogenation

Bromination or chlorination under mild conditions targets position 6 (ortho to nitro), yielding:

C9H13N3O2+X2C9H12N3O2X+HX(X = Br, Cl)\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2 + \text{X}_2 \rightarrow \text{C}_9\text{H}_{12}\text{N}_3\text{O}_2\text{X} + \text{HX} \quad (\text{X = Br, Cl})

Steric hindrance from the diethylamino group reduces reactivity at position 3 .

Nucleophilic Substitution Reactions

The nitro group facilitates nucleophilic aromatic substitution (NAS) at position 4 (para to nitro):

Reaction TypeReagentsProductYield (%)Reference
Vicarious SubstitutionNH3_3/K+^+O^-t-Bu4-Amino-N,N-diethyl-5-nitropyridin-2-amine65–72
Oxidative SubstitutionRNH2_2/KMnO4_44-Alkylamino derivatives55–60

Reduction of the Nitro Group

Catalytic hydrogenation (H2_2, Pd/C) reduces the nitro group to an amine:

C9H13N3O2+3H2C9H15N3+2H2O\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2 + 3\text{H}_2 \rightarrow \text{C}_9\text{H}_{15}\text{N}_3 + 2\text{H}_2\text{O}

This yields N,N-diethyl-5-aminopyridin-2-amine, a precursor for heterocyclic syntheses .

Cyclization Reactions

Attempts to form fused rings (e.g., imidazo[4,5-c]pyridines) from N,N-diethyl-5-nitropyridin-2-amine have shown limited success due to steric bulk from the diethylamino group . Alternative pathways using protected intermediates (e.g., carbamates) may improve yields.

Comparative Reactivity

The table below contrasts reactivity with related nitropyridines:

CompoundSulfonation PositionHalogenation PositionNAS Position
3-Nitropyridine244
N,N-Diethyl-5-nitropyridin-2-amine464

Mechanistic Insights

Key pathways include:

  • Electrophilic substitution : Dominated by nitro-group directing effects.

  • Nucleophilic substitution : Follows the -sigmatropic shift mechanism observed in nitropyridinium ions .

Scientific Research Applications

Synthesis and Chemical Properties

N,N-diethyl-5-nitropyridin-2-amine is synthesized primarily through the nitration of 2-amino-5-diethylaminopyridine. The process typically involves a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent decomposition. The compound features a nitro group that can participate in redox reactions, and a diethylamino group that enhances its lipophilicity, facilitating interactions with biological macromolecules.

Chemical Reactions

The compound can undergo several key reactions:

  • Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
  • Reduction : The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts or chemical reductants.
  • Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical transformations.

Biology

In biological research, this compound is utilized to study enzyme interactions and as a probe in biochemical assays. Its ability to modulate enzyme activity through specific interactions with molecular targets enhances its utility in biochemical research.

Medicine

Research is ongoing to explore its potential as a pharmacophore in drug design. The compound's structural features may allow it to target specific receptors or enzymes effectively. For instance, studies have indicated potential applications in treating conditions related to serotonin receptor activity, given its structural similarity to known psychoactive compounds.

Industry

In industrial applications, this compound is used in the development of dyes, pigments, and specialty chemicals. Its properties enable it to function effectively as a precursor in various synthesis processes.

Case Studies

Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can effectively modulate the activity of certain enzymes involved in metabolic pathways. In vitro studies showed that varying concentrations influenced enzymatic activity significantly.

Case Study 2: Drug Design Exploration
A recent study investigated the compound's potential as a selective agonist for serotonin receptors. The findings indicated promising binding affinities and selectivity profiles that warrant further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N,N-Dimethyl-5-nitropyridin-2-amine (C₇H₉N₃O₂; 167.17 g/mol)

  • Synthesis : Prepared via nucleophilic substitution of 2-chloro-5-nitropyridine with dimethylamine, yielding 80% product .
  • Spectroscopy : ¹H NMR would show singlet peaks for methyl groups (~δ 3.0–3.5 ppm) instead of ethyl quartets .
  • Applications : Used as a precursor in pharmaceuticals and agrochemicals due to simpler derivatization .

3-Bromo-N,N-diethyl-5-nitropyridin-2-amine (C₉H₁₂BrN₃O₂; 274.11 g/mol)

  • Modification : Bromine at the 3-position increases molecular weight and alters electronic properties.
  • Impact : Bromine’s electronegativity enhances electrophilicity at the nitro group, facilitating nucleophilic aromatic substitution reactions .
  • Applications: Potential intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized heterocycles .

N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine

  • Structure : A pyrene-conjugated derivative synthesized via imine linkage formation (confirmed by ¹H NMR: δ 9.39 ppm for imine proton) .
  • Properties : Extended π-conjugation enhances charge transport and optoelectronic properties, making it suitable for organic semiconductors or sensors .
  • Comparison : Bulkier pyrene substituent disrupts crystalline packing observed in the diethyl parent compound, favoring amorphous phases in thin-film applications .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
N,N-Diethyl-5-nitropyridin-2-amine C₉H₁₃N₃O₂ 195.22 Ethyl groups, C–H⋯O crystal packing, 99% synthesis yield Pharmaceutical intermediates
N,N-Dimethyl-5-nitropyridin-2-amine C₇H₉N₃O₂ 167.17 Methyl groups, lower steric hindrance, 80% yield Agrochemical precursors
3-Bromo-N,N-diethyl-5-nitropyridin-2-amine C₉H₁₂BrN₃O₂ 274.11 Bromine substitution, enhanced electrophilicity Cross-coupling reactions
Pyrene-derivative C₂₄H₂₀N₄O₂ 396.44 Pyrene conjugation, imine linkage, optoelectronic properties Organic semiconductors

Research Findings and Implications

  • Crystal Packing : The diethyl compound’s C–H⋯O interactions contrast with the C–H⋯π interactions in its benzene analogue, N,N-diethyl-p-nitroaniline, highlighting pyridine’s role in directing supramolecular assembly .
  • Thermal Stability : Higher ethyl group symmetry may contribute to the diethyl compound’s higher melting point (95–96°C) compared to dimethyl analogues (unreported but typically lower) .
  • Synthetic Scalability : The diethyl variant’s 99% yield under photoredox conditions suggests superior scalability over dimethyl (80%) and bromo derivatives .

Biological Activity

N,N-diethyl-5-nitropyridin-2-amine is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₃O₂. It features a pyridine ring substituted with a nitro group at the 5-position and diethylamino groups at the 2-position. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

  • Antimicrobial Activity :
    • Studies indicate that this compound exhibits antimicrobial properties against various bacteria and fungi. Its ability to disrupt microbial cell membranes or inhibit essential enzymes is under investigation, making it a candidate for developing new antimicrobial agents.
  • Enzyme Interaction Studies :
    • The compound has been employed in biochemical assays to study enzyme interactions. Its nitro group can participate in redox reactions, while the diethylamino group enhances its lipophilicity, allowing it to interact effectively with biological macromolecules.
  • Potential as a Drug Candidate :
    • Research is ongoing to explore its pharmacophore potential in drug design, particularly targeting specific receptors or enzymes involved in disease pathways. Its structural characteristics suggest applications in developing therapeutics for conditions such as Alzheimer's disease, where cholinesterase inhibitors are sought .
  • Mechanism of Action :
    • The mechanism involves the interaction of this compound with specific molecular targets, modulating enzyme activity or inhibiting pathways critical for disease progression. The compound's ability to form complexes with metal ions may enhance its biological stability and activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Nitropyridin-2-amine Nitro group at position 5, amine at position 2Lacks diethyl substitution, affecting solubility
N,N-Dimethyl-5-nitropyridin-2-amine Similar structure but with dimethyl groupsDifferent steric hindrance and electronic properties
3-Nitro-N,N-diethylpyridin-2-amines Nitro at position 3 instead of 5Altered reactivity due to different substitution pattern
4-Nitro-N,N-diethylpyridin-2-amines Nitro at position 4Changes in electronic distribution affecting reactivity

This compound is distinguished by its specific substitution pattern, which influences both its chemical behavior and biological activities compared to these similar compounds.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Cholinesterase Inhibition :
    • In research aimed at developing anti-Alzheimer agents, this compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Preliminary results showed promising inhibitory activity, indicating its potential role in treating neurodegenerative diseases .

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